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Compound Name: 4-Vinyl-1,7-naphthyridine

Cat. No.: B15249912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and potential

applications of 4-vinyl-1,7-naphthyridine derivatives, focusing on the utility of the Suzuki-

Miyaura cross-coupling reaction. The 1,7-naphthyridine scaffold is a significant

pharmacophore, and its derivatives have shown promise in various therapeutic areas, including

as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D).[1] The

methodologies described herein are based on established palladium-catalyzed cross-coupling

reactions for related naphthyridine systems and provide a framework for the synthesis of

diverse libraries of these compounds for drug discovery and materials science.

Applications in Medicinal Chemistry: PDE4D
Inhibition
Derivatives of the 1,7-naphthyridine core structure have been identified as potent and selective

inhibitors of PDE4D, an enzyme implicated in inflammatory diseases such as asthma.[1] The

synthesis of 6,8-disubstituted 1,7-naphthyridines has led to the discovery of compounds with

high affinity for PDE4D, demonstrating the therapeutic potential of this class of molecules.[1]

The introduction of a vinyl group at the 4-position of the 1,7-naphthyridine ring system can

serve as a versatile synthetic handle for further functionalization via Suzuki coupling, allowing
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for the exploration of structure-activity relationships (SAR) and the optimization of

pharmacokinetic and pharmacodynamic properties.

The general approach involves the synthesis of a key intermediate, such as a halogenated 1,7-

naphthyridine, which can then be coupled with various boronic acids or esters to generate a

library of analogs. The vinyl group can either be introduced prior to or after the key Suzuki

coupling step, depending on the desired final product and the stability of the vinyl moiety to the

reaction conditions.

Signaling Pathway of PDE4D Inhibition

Click to download full resolution via product page

Experimental Protocols
The following protocols are representative methods for the synthesis of 4-substituted-1,7-

naphthyridine derivatives utilizing Suzuki-Miyaura cross-coupling. These protocols are based

on established procedures for similar heterocyclic systems and may require optimization for

specific substrates.

Protocol 1: Synthesis of 4-Aryl-1,7-naphthyridines via
Suzuki Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-1,7-

naphthyridine with various arylboronic acids.

Experimental Workflow
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Reaction Setup
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Materials:
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4-Chloro-1,7-naphthyridine (or other 4-halo derivative)

Arylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Potassium carbonate (K₂CO₃) or other suitable base

1,4-Dioxane and Water (or other suitable solvent system)

Anhydrous sodium sulfate (Na₂SO₄)

Celite

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

To a reaction vessel, add 4-chloro-1,7-naphthyridine (1.0 eq), the desired arylboronic acid

(1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system such as

Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

Add a degassed solvent mixture, for example, a 3:1 mixture of 1,4-dioxane and water.

Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20

minutes.

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1,7-

naphthyridine.

Quantitative Data (Representative Yields for Analogous Systems)

Entry
Arylboro
nic Acid

Catalyst/
Ligand

Base Solvent Temp (°C) Yield (%)

1
Phenylboro

nic acid
Pd(PPh₃)₄ Na₂CO₃

Toluene/Et

OH/H₂O
100 85

2

4-

Methoxyph

enylboronic

acid

PdCl₂(dppf

)
K₃PO₄ Dioxane 90 92

3

3-

Nitrophenyl

boronic

acid

Pd(OAc)₂/

SPhos
Cs₂CO₃ Toluene 110 78

4

2-

Thienylbor

onic acid

Pd₂(dba)₃/

XPhos
K₂CO₃

Dioxane/H₂

O
100 88

Note: These are representative yields based on Suzuki couplings of similar heteroaryl chlorides

and may vary for 4-chloro-1,7-naphthyridine.

Protocol 2: Synthesis of 4-Vinyl-1,7-naphthyridine via
Suzuki Coupling
This protocol outlines the synthesis of the parent 4-vinyl-1,7-naphthyridine from a 4-halo-1,7-

naphthyridine and a vinylboronic acid derivative.

Materials:

4-Chloro-1,7-naphthyridine
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Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester

Palladium(II) acetate (Pd(OAc)₂)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

Cesium carbonate (Cs₂CO₃)

Tetrahydrofuran (THF) and Water

Procedure:

In a reaction flask, combine 4-chloro-1,7-naphthyridine (1.0 eq), potassium

vinyltrifluoroborate (1.5 eq), cesium carbonate (3.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos

(0.04 eq).

Add a degassed 4:1 mixture of THF and water.

Degas the mixture with argon for 15 minutes.

Heat the reaction to 60-70 °C and stir until the starting material is consumed, as monitored

by TLC or LC-MS.

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the layers, and extract the aqueous phase with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield 4-
vinyl-1,7-naphthyridine. The commercial availability of 4-vinyl-1,7-naphthyridine suggests

this is a viable synthetic route.[2]

Further Applications: Suzuki Coupling of 4-Vinyl-
1,7-naphthyridine
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Once synthesized, 4-vinyl-1,7-naphthyridine can be further functionalized. While the vinyl

group itself can participate in various reactions, a Suzuki coupling at another position of the

naphthyridine ring (e.g., if a halogen is present at the 2-, 5-, 6-, or 8-position) would allow for

the creation of more complex, multi-substituted derivatives. The reaction conditions would be

similar to those described in Protocol 1, with careful selection of the catalyst and ligand to avoid

unwanted side reactions with the vinyl group.

In summary, the Suzuki-Miyaura coupling is a powerful tool for the synthesis and

functionalization of 4-vinyl-1,7-naphthyridine derivatives. These compounds hold significant

potential in drug discovery, particularly in the development of inhibitors for targets such as

PDE4D. The protocols and data presented here provide a solid foundation for researchers to

explore the chemistry and therapeutic applications of this promising class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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